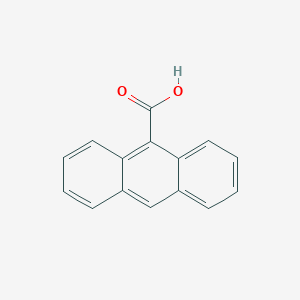

9-Anthracenecarboxylic acid

Description

RN given refers to unlabeled parent cpd; chloride channel blocker; do not confuse with c-ANCA (anti-neutrophil cytoplasmic antibodies) which is frequently abbreviated as ANCA

Structure

3D Structure

Properties

IUPAC Name |

anthracene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWFJBFNAQHLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16336-69-9 (hydrochloride salt) | |

| Record name | 9-Anthroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049427 | |

| Record name | 9-Anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 9-Anthroic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000022 [mmHg] | |

| Record name | 9-Anthroic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

723-62-6 | |

| Record name | 9-Anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Anthroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Anthroic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthracenecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthracene-9-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ANTHROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VK69492FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 9-Anthracenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 9-Anthracenecarboxylic acid (9-ACA), a versatile organic compound with significant applications in biomedical research, particularly as a chloride channel blocker. This document details its physical and spectroscopic properties, chemical reactivity, and established experimental protocols for its synthesis, purification, and application in electrophysiology. The information is structured to be a practical resource for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

9-Anthracenecarboxylic acid is a solid, yellow, crystalline powder. Its core structure consists of an anthracene backbone with a carboxylic acid group at the 9-position. This structure imparts unique fluorescent properties and allows for its function as a chloride channel inhibitor.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 9-Anthracenecarboxylic acid is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀O₂ | [2] |

| Molecular Weight | 222.24 g/mol | [2][3] |

| Appearance | Yellow powder/crystals | [1] |

| Melting Point | 213-217 °C | [4] |

| pKa | 3.65 (at 25 °C) | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approximately 1 mg/mL).[2] | |

| UV/Vis Maximum (λmax) | 253 nm | [2] |

Spectroscopic Data

The spectroscopic properties of 9-Anthracenecarboxylic acid are crucial for its identification and characterization.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 9-Anthracenecarboxylic acid displays characteristic signals for the aromatic protons of the anthracene core.[5]

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.[6]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 9-Anthracenecarboxylic acid shows characteristic absorption bands for the carboxylic acid functional group (O-H and C=O stretching) and the aromatic ring system.[7][8]

Experimental Protocols

Synthesis of 9-Anthracenecarboxylic Acid

A common method for the synthesis of 9-Anthracenecarboxylic acid involves the oxidation of 9-anthraldehyde.[9][10]

Materials:

-

9-anthraldehyde

-

Isopropanol

-

2-methyl-2-butene

-

Sodium dihydrogen phosphate

-

Sodium chlorite

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Water

Procedure:

-

In a reaction flask, combine 100g of 9-anthraldehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.[9]

-

Under stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water.[9]

-

Slowly add a solution of 68.6g of sodium chlorite in 300g of water, maintaining the temperature between 20-30°C.[9]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.[9]

-

Remove the solvent by distillation under reduced pressure.[9]

-

Adjust the pH of the remaining mixture to 2-3 using concentrated hydrochloric acid, which will cause a solid to precipitate.[9]

-

Add 1000g of ethyl acetate to dissolve the solid, then filter the solution.[9]

-

Wash the organic phase twice with 300g portions of water.[9]

-

Evaporate the organic phase to yield the crude 9-Anthracenecarboxylic acid as a yellow solid.[9]

Purification by Recrystallization

Purification of the crude product is typically achieved by recrystallization from a suitable solvent like toluene.[11][12][13]

Materials:

-

Crude 9-Anthracenecarboxylic acid

-

Toluene (or another suitable solvent)

Procedure:

-

Dissolve the crude 9-Anthracenecarboxylic acid in a minimum amount of hot toluene.[11][12]

-

If insoluble impurities are present, perform a hot filtration to remove them.[14]

-

Allow the hot, saturated solution to cool slowly to room temperature.[11]

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.[12]

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Application as a Chloride Channel Blocker in Patch-Clamp Electrophysiology

9-Anthracenecarboxylic acid is widely used to block chloride channels in various cell types. The following is a general protocol for its application in whole-cell patch-clamp recordings.[15][16]

Materials:

-

Cells expressing the chloride channel of interest

-

Extracellular and intracellular recording solutions

-

9-Anthracenecarboxylic acid stock solution (e.g., in DMSO)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

-

Prepare a stock solution of 9-Anthracenecarboxylic acid in DMSO. The final concentration of DMSO in the recording solution should be kept low (typically <0.5%) to avoid solvent effects.[15]

-

Plate the cells on coverslips suitable for microscopy.

-

Place a coverslip in the recording chamber and perfuse with extracellular solution.

-

Pull patch pipettes to a resistance of 3-5 MΩ and fill with the appropriate intracellular solution.

-

Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal).[17]

-

Rupture the cell membrane to achieve the whole-cell configuration.[16]

-

Record baseline chloride currents using a suitable voltage protocol.

-

Perfuse the chamber with the extracellular solution containing the desired final concentration of 9-Anthracenecarboxylic acid.

-

Record the chloride currents in the presence of the blocker until a steady-state effect is observed.

-

To test for reversibility, wash out the compound by perfusing with the control extracellular solution.

Visualizations

Logical Workflow for Synthesis and Purification

Experimental Workflow for Patch-Clamp Analysis

Signaling Pathway: Inhibition of a Chloride Channel

References

- 1. spectrabase.com [spectrabase.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 9-Anthracenecarboxylic acid | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-Anthracenecarboxylic acid | 723-62-6 [chemicalbook.com]

- 5. 9-Anthracenecarboxylic acid(723-62-6) 1H NMR spectrum [chemicalbook.com]

- 6. 9-Anthracenecarboxylic acid(723-62-6) 13C NMR spectrum [chemicalbook.com]

- 7. 9-Anthracenecarboxylic acid(723-62-6) IR Spectrum [chemicalbook.com]

- 8. 9-Anthracenecarboxylic acid(723-62-6) IR2 spectrum [chemicalbook.com]

- 9. Synthesis method of 9-anthracene carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Patch Clamp Protocol [labome.com]

A Comprehensive Technical Guide to the Physical Properties of 9-Anthracenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarboxylic acid (9-ACA), a fluorescent derivative of anthracene, is a molecule of significant interest in various scientific domains. Its unique photophysical properties make it a valuable tool in the development of fluorescent probes, while its biological activity as a chloride channel inhibitor has garnered attention in physiological and pharmacological research.[1][2][3] A thorough understanding of its physical properties is paramount for its effective application in these fields. This technical guide provides a detailed overview of the core physical characteristics of 9-ACA, complete with experimental protocols and a workflow for its synthesis.

Core Physical and Chemical Properties

9-Anthracenecarboxylic acid typically appears as a yellow crystalline powder.[1][4] The key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₂[5][6][7] |

| Molecular Weight | 222.24 g/mol [6][7][8] |

| CAS Number | 723-62-6[5][6] |

| Appearance | Yellow crystalline powder[1][4] |

| Melting Point | 213-218 °C[1][3][5][6][9][10] |

| Boiling Point | 467.5 °C at 760 mmHg[5][11] |

| Density | 1.305 g/cm³[5][11] |

| pKa | 3.65 at 25 °C[1][4][11] |

| Flash Point | 206.1 °C[5][11] |

| Refractive Index | ~1.6600 (estimate)[1][5][11] |

| LogP (Octanol/Water) | 3.69 - 3.8[5][8][11] |

Solubility Profile

The solubility of 9-ACA is largely dictated by its hydrophobic anthracene core and the hydrophilic carboxylic acid group. It exhibits limited solubility in water but is more soluble in various organic solvents.

| Solvent | Solubility |

| Water | Insoluble / Sparingly soluble.[1][2][4][11] The carboxylic acid group allows for some interaction. |

| Ethanol | Soluble (approx. 1 mg/mL to 10 mM).[2][4][10][12] |

| DMSO | Soluble (approx. 1 mg/mL to 100 mM).[2][10][12] |

| Dimethylformamide (DMF) | Soluble (approx. 1 mg/mL).[4][10][12] |

| Acetone | Soluble.[4] |

| Chloroform | Soluble.[2] |

| Benzene | Soluble.[2] |

Spectral Properties

9-ACA is well-known for its distinct spectral characteristics, particularly its fluorescence, which is sensitive to the local environment.[3][13]

| Spectral Data | Key Features |

| UV-Vis Absorption | λmax ≈ 254 nm in ethanol.[1][6][10] Additional absorption bands are observed around 330, 347, 365, and 384 nm.[13] |

| Fluorescence Emission | In ethanol, excitation at 255 nm results in an emission maximum at 411 nm, with other lower maxima at 388, 435, and 458 nm.[14] The fluorescence spectrum is highly dependent on solvent and concentration.[3][13] |

| Infrared (IR) Spectrum | The IR spectrum shows characteristic peaks for the carboxylic acid group (C=O and O-H stretching) and the aromatic anthracene structure.[8][15][16][17][18] |

| NMR Spectrum (¹H and ¹³C) | The ¹H and ¹³C NMR spectra are consistent with the structure of 9-Anthracenecarboxylic acid, showing characteristic signals for the aromatic protons and carbons of the anthracene core and the carboxylic acid group.[5][8][19][20][21] |

Experimental Protocols

The following sections detail generalized protocols for the determination of key physical properties of 9-Anthracenecarboxylic acid.

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts. Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.5 °C).

Materials:

-

9-Anthracenecarboxylic acid sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Ensure the 9-ACA sample is dry and finely powdered.

-

Pack a small amount of the 9-ACA powder into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[8][13]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point of 9-ACA (~215 °C).

-

Then, decrease the heating rate to about 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid crystal disappears (the completion of melting).

-

The recorded range is the melting point of the sample. For accuracy, repeat the measurement with a fresh sample.

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a solid in a solvent.

Materials:

-

9-Anthracenecarboxylic acid

-

Selected solvent (e.g., ethanol)

-

Vials or flasks with airtight seals

-

Shaking incubator or orbital shaker set at a constant temperature

-

Filtration apparatus (e.g., syringe with a 0.22 µm filter)

-

Analytical balance

-

UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid 9-ACA to a known volume of the solvent in a flask. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the λmax of 9-ACA (~254 nm).

-

Calculate the concentration of the diluted solution using the Beer-Lambert law and the calibration curve.

-

Multiply the result by the dilution factor to determine the solubility of 9-ACA in the chosen solvent.

Determination of pKa (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base.

Materials:

-

9-Anthracenecarboxylic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

A suitable solvent in which both 9-ACA and its salt are soluble (e.g., a water/ethanol mixture)

-

pH meter with a glass electrode, calibrated with standard buffers

-

Buret

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of 9-ACA and dissolve it in a known volume of the chosen solvent system.

-

Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.

-

Immerse the calibrated pH electrode into the solution. Record the initial pH.

-

Fill a buret with the standardized NaOH solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point volume (Veq) from the inflection point of the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume.

-

The volume at the half-equivalence point is Veq / 2.

-

Find the pH from the titration curve that corresponds to this half-equivalence point volume. According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.[19][20]

Synthesis and Purification Workflow

9-Anthracenecarboxylic acid can be synthesized via the oxidation of 9-anthracenecarboxaldehyde. The following diagram illustrates this workflow, from starting materials to the purified product.

References

- 1. quora.com [quora.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis method of 9-anthracene carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. mdpi.com [mdpi.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. 9-Anthracenecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. pennwest.edu [pennwest.edu]

- 13. byjus.com [byjus.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. web.williams.edu [web.williams.edu]

- 20. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 21. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to 9-Anthracenecarboxylic Acid (CAS: 723-62-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarboxylic acid (9-ACA), also known as 9-anthroic acid, is a polycyclic aromatic hydrocarbon derivative widely recognized for its potent inhibitory effects on chloride channels.[1][2] Its ability to modulate ion transport across cell membranes has made it an invaluable tool in physiological and pharmacological research, particularly in the study of epithelial transport, smooth muscle function, and cellular excitability.[3][4] This technical guide provides a comprehensive overview of 9-ACA, including its physicochemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in research settings.

Physicochemical and Pharmacological Properties

9-ACA is a yellow crystalline powder at room temperature.[1] Its rigid, polycyclic structure contributes to a high melting point and limited solubility in water.[1][5] It is, however, soluble in several organic solvents.[5][6][7]

Table 1: Physicochemical Properties of 9-Anthracenecarboxylic Acid

| Property | Value | Reference |

| CAS Number | 723-62-6 | [2] |

| Molecular Formula | C₁₅H₁₀O₂ | [8] |

| Molecular Weight | 222.24 g/mol | [8] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 213-217 °C | |

| pKa | 3.65 (at 25°C) | [1] |

| UV max (in Ethanol) | 254 nm | |

| UV max (in Tetrahydrofuran) | 362 nm | [9] |

Table 2: Solubility of 9-Anthracenecarboxylic Acid

| Solvent | Solubility | Reference |

| Water | Insoluble / Sparingly soluble | [1][5][7] |

| Ethanol | ~1 mg/mL; Soluble to 10 mM | [6][7] |

| DMSO | ~1 mg/mL; Soluble to 100 mM | [6][7] |

| Dimethylformamide (DMF) | ~1 mg/mL | [2][6] |

| Chloroform | Soluble | [5] |

| Benzene | Soluble | [7] |

| Acetone | Soluble | [5] |

| PBS (pH 7.2) | Insoluble | [2] |

Table 3: Pharmacological Activity of 9-Anthracenecarboxylic Acid

| Target/Assay | IC₅₀ / Effective Concentration | Cell Type/System | Reference |

| Spontaneous transient inward currents (+50 mV) | 90 µM | Rabbit portal vein smooth muscle cells | [2] |

| Spontaneous transient inward currents (-50 mV) | 300 µM | Rabbit portal vein smooth muscle cells | [2] |

| Caffeine-evoked Ca²⁺-activated Cl⁻ currents | 650 µM | Rabbit portal vein smooth muscle cells | [2] |

| Renal chloride reabsorption inhibition | 100 µM | Isolated perfused frog kidney | [2] |

Synthesis of 9-Anthracenecarboxylic Acid

A common and scalable method for the synthesis of 9-ACA involves the oxidation of 9-anthracenecarboxaldehyde.[10][11] This method avoids the harsh conditions and less accessible starting materials of older synthetic routes.[11]

Experimental Protocol: Synthesis from 9-Anthracenecarboxaldehyde

This protocol is adapted from a patented method and offers good yield and purity.[10][11]

Materials:

-

9-Anthracenecarboxaldehyde

-

Isopropanol

-

2-Methyl-2-butene

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Sodium chlorite (NaClO₂)

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a reaction flask, dissolve 100g of 9-anthracenecarboxaldehyde in 1000g of isopropanol.[10]

-

Add 50g of 2-methyl-2-butene, which acts as a chlorine scavenger.[10]

-

Prepare a solution of 113.5g of sodium dihydrogen phosphate in 300g of water and add it to the reaction mixture with stirring. This acts as a pH buffer.[10]

-

Prepare a solution of 68.6g of sodium chlorite in 300g of water. Add this solution dropwise to the reaction mixture, maintaining the temperature between 20-30°C.[10]

-

After the addition is complete, continue stirring the reaction at room temperature for 2 hours.[10]

-

Evaporate the isopropanol under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 1-5 with hydrochloric acid to precipitate the 9-Anthracenecarboxylic acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic phase with water, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude 9-Anthracenecarboxylic acid.

-

The product can be further purified by recrystallization from ethanol.[10]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of 9-ACA is the blockage of chloride channels.[1][2] It is particularly known for its effects on Calcium-Activated Chloride Channels (CaCCs), including members of the TMEM16/Anoctamin family such as TMEM16A (ANO1) and TMEM16B (ANO2).[4][12][13] The blockade is often voltage-dependent, with the negatively charged carboxylate group of 9-ACA playing a crucial role in its interaction with the channel pore.[13] By inhibiting the efflux of chloride ions, 9-ACA can lead to membrane hyperpolarization and a reduction in cellular excitability.[14]

In addition to its direct channel-blocking activity, 9-ACA has been shown to interact with the motor protein prestin, which is essential for the electromotility of outer hair cells in the cochlea.[15][16] This interaction is independent of its effects on other chloride channels and contributes to its impact on the auditory system.[15][16]

References

- 1. Page loading... [wap.guidechem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Localization of chloride secretion in rabbit colon: inhibition by anthracene-9-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Anthracene-9-carboxylic acid, 98+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 8. 9-Anthracenecarboxylic acid | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 9-Anthracenecarboxylic Acid | 723-62-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Synthesis method of 9-anthracene carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Multiple effects of anthracene-9-carboxylic acid on the TMEM16B/anoctamin2 calcium-activated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anthracene-9-carboxylic acid inhibits an apical membrane chloride conductance in canine tracheal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The chloride‐channel blocker 9‐anthracenecarboxylic acid reduces the nonlinear capacitance of prestin‐associated charge movement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The chloride-channel blocker 9-anthracenecarboxylic acid reduces the nonlinear capacitance of prestin-associated charge movement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 9-Anthroic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Anthroic acid (9-AC), also known as 9-anthracenecarboxylic acid, is an anthracene derivative with significant potential in various scientific and therapeutic fields. Its utility is largely dictated by its distinct photophysical properties, which are highly sensitive to its local environment. This document provides a comprehensive technical overview of the absorption, emission, and excited-state dynamics of 9-AC. It details the influence of solvent polarity and solute concentration on its spectral characteristics, including the formation of dimers and excimers. Furthermore, this guide outlines standard experimental protocols for characterizing these properties and presents visual workflows to aid in understanding the underlying processes.

Core Photophysical Properties

The photophysical behavior of 9-anthroic acid is dominated by the electronic transitions of the anthracene core, modulated by the electron-withdrawing carboxylic acid group at the 9-position. This substitution, along with the molecule's propensity for intermolecular interactions, leads to complex and environment-dependent spectral properties.

Absorption Characteristics

The electronic absorption spectrum of 9-anthroic acid in solution exhibits characteristic bands originating from π-π* transitions within the anthracene moiety. The spectrum typically shows a strong, higher-energy band corresponding to the ¹A → ¹B_b transition and a series of weaker, structured vibrational bands at lower energies attributed to the ¹A → ¹L_a transition.[1] The precise location and intensity of these bands are influenced by the solvent environment.

Table 1: UV-Vis Absorption Maxima (λ_max) of 9-Anthroic Acid

| Solvent | λ_max (nm) | Transition | Reference |

| Ethanol | 254 | ¹A → ¹B_b | [1][2] |

| Ethanol | 330, 347, 365, 384 | ¹A → ¹L_a | [1] |

| Not Specified | 253 | Not Specified | [3] |

Emission Characteristics

The fluorescence of 9-anthroic acid is particularly sensitive to its concentration and the nature of the solvent.

-

At Low Concentrations (< 10⁻⁵ M in ethanol): The fluorescence spectrum is highly structured, resembling that of the parent anthracene molecule.[4]

-

At High Concentrations (> 10⁻³ M in ethanol): The structured emission is replaced by a broad, structureless, and red-shifted band.[4] This is attributed to the formation of intermolecular species.

This concentration dependence is a result of hydrogen bonding between the carboxylic acid groups, leading to the formation of non-fluorescent dimers in the ground state.[1][5] An excimer mechanism has been proposed to explain the broad fluorescence at high concentrations, wherein an excited hydrogen-bonded dimer associates with a ground-state dimer to form an excited tetramer, which is the source of the broad emission.[1][5]

In aprotic solvents, a broad fluorescence is generally observed around 470 nm.[1] The sensitivity of 9-AC's fluorescence to its environment makes it a useful probe for microenvironments, such as in biological systems or micelles.

Table 2: Fluorescence Emission Properties of 9-Anthroic Acid

| Solvent Type | Concentration | Emission Characteristics | Proposed Emitting Species | Reference |

| Ethanol | Low (< 10⁻⁵ M) | Structured, anthracene-like spectrum | Monomer | [4] |

| Ethanol | High (> 10⁻³ M) | Broad, structureless, red-shifted band | Excited Tetramer (Excimer) | [1][4][5] |

| Aprotic Solvents | Not specified | Broad fluorescence (~470 nm) | Excimer/Monomer | [1] |

Excited-State Dynamics

Upon photoexcitation, 9-anthroic acid can undergo several de-excitation processes beyond fluorescence. The specific pathway is highly dependent on the molecule's aggregation state and environment.

-

Monomer Emission: An excited monomer can relax radiatively via fluorescence or non-radiatively.

-

Excimer/Exciplex Formation: In concentrated solutions, excited monomers can interact with ground-state species to form excimers, leading to red-shifted emission.[1]

-

Photodimerization: Particularly in the solid state or in constrained environments, 9-AC can undergo a [4+4] cycloaddition reaction to form a non-fluorescent dimer.[6] This reversible photoreaction is the basis for its use in photomechanical materials.

-

Radical Formation: Under certain irradiation conditions, 9-AC has been shown to generate stable radicals, leading to photochromism.[7][8]

Caption: Excited-state deactivation pathways for 9-anthroic acid.

Experimental Protocols

Accurate characterization of the photophysical properties of 9-anthroic acid requires standardized experimental procedures.

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorption of light as a function of wavelength.

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of 9-anthroic acid in a high-purity spectroscopic grade solvent (e.g., ethanol, cyclohexane). Concentrations should be chosen to yield absorbances in the range of 0.1 to 1.0 to ensure linearity (Beer-Lambert Law).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be automatically subtracted from the sample spectrum.

-

Measurement: Fill a matched quartz cuvette with the 9-AC solution and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) if the concentration and path length are known.

Fluorescence Spectroscopy

This technique measures the emission spectrum of a sample after excitation at a specific wavelength.

Methodology:

-

Sample Preparation: Prepare dilute solutions with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., PMT).

-

Excitation: Set the excitation monochromator to a wavelength where the sample absorbs, typically one of the λ_max values from the absorption spectrum (e.g., 365 nm).

-

Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 380-650 nm) to collect the fluorescence spectrum.

-

Correction: Apply instrument-specific corrections for the lamp intensity and detector response to obtain the true emission spectrum.

Fluorescence Quantum Yield (Φ_F) Determination

The comparative method (relative method) is most commonly used to determine the fluorescence quantum yield.[9] It involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral range to 9-AC. For anthracene derivatives, quinine sulfate (Φ_F = 0.54 in 0.1 M H₂SO₄) or 9,10-diphenylanthracene (Φ_F ≈ 0.9-1.0 in cyclohexane) are common choices.[9]

-

Solution Preparation: Prepare a series of solutions of both the 9-AC sample and the standard in the same solvent. The absorbance of all solutions at the chosen excitation wavelength must be kept low and identical (typically < 0.1).

-

Data Acquisition:

-

Measure the UV-Vis absorption spectrum for each solution.

-

Measure the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.

-

-

Calculation: Integrate the area under the corrected fluorescence spectra for both the sample (Samp) and the standard (Std). The quantum yield of the sample (Φ_Samp) is calculated using the following equation:

Φ_Samp = Φ_Std * (I_Samp / I_Std) * (A_Std / A_Samp) * (n_Samp² / n_Std²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent. (If the same solvent is used, this term cancels out).

-

Caption: Workflow for fluorescence quantum yield determination.

Conclusion

9-Anthroic acid possesses rich and complex photophysical properties that are highly dependent on its chemical environment. Its distinct absorption and emission characteristics, coupled with its propensity for dimerization and excimer formation, make it a versatile molecule for applications ranging from fluorescent probes in biological imaging to active components in photomechanical materials. A thorough understanding and precise measurement of these properties, using the protocols outlined herein, are critical for harnessing its full potential in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. 9-Anthracenecarboxylic acid 99 723-62-6 [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 9-Anthracenecarboxylic acid | 723-62-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Light actuated stable radicals of the 9-anthracene carboxylic acid for designing new photochromic complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide: Solubility of 9-Anthracenecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-Anthracenecarboxylic acid (9-ACA) in various organic solvents. Due to the limited availability of extensive, temperature-dependent quantitative data in publicly accessible literature, this guide synthesizes the available information and presents detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Introduction to 9-Anthracenecarboxylic Acid

9-Anthracenecarboxylic acid is a fluorescent solid organic compound derived from anthracene.[1] Its unique photophysical properties and its role as a chloride channel inhibitor make it a valuable molecule in biochemical research and a building block in the synthesis of novel materials and pharmaceutical intermediates.[2] Understanding its solubility is critical for its application in various research and development activities, including reaction chemistry, formulation development, and analytical method development.

Qualitative Solubility Profile

9-Anthracenecarboxylic acid is a hydrophobic molecule and, consequently, exhibits low solubility in aqueous solutions.[1] Its solubility is significantly higher in a range of organic solvents. The carboxylic acid functional group allows for some interaction with polar solvents.[1] Generally, it is considered soluble in solvents such as ethanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and chloroform.[1][2]

Quantitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Solubility (approximate) | Concentration (Molar) | Notes |

| Ethanol | 46.07 | ~ 1 mg/mL[2][3] | ~ 0.0045 M | - |

| Soluble to 10 mM[4] | 0.01 M | - | ||

| Dimethyl Sulfoxide (DMSO) | 78.13 | ~ 1 mg/mL[2][3] | ~ 0.0045 M | - |

| Soluble to 100 mM[4] | 0.1 M | - | ||

| 125 mg/mL[5] | ~ 0.562 M | Requires sonication and warming | ||

| N,N-Dimethylformamide (DMF) | 73.09 | ~ 1 mg/mL[2][3] | ~ 0.0045 M | - |

| Chloroform | 119.38 | Soluble[1] | Data not available | - |

| Acetone | 58.08 | Soluble[1] | Data not available | - |

| Benzene | 78.11 | Soluble[4] | Data not available | - |

| Water | 18.02 | Insoluble[4] | Data not available | - |

Note: The molecular weight of 9-Anthracenecarboxylic acid is 222.24 g/mol .

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols are provided.

Gravimetric Method

The gravimetric method is a classical and highly accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

4.1.1. Materials and Equipment

-

9-Anthracenecarboxylic acid (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature bath or incubator

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed glass vials for evaporation

-

Oven or vacuum oven for drying

4.1.2. Procedure

-

Sample Preparation: Add an excess amount of 9-Anthracenecarboxylic acid to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath. Agitate the vials (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vials to rest in the temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Filtration: Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe. Attach a syringe filter and dispense the filtered solution into a pre-weighed, clean, and dry evaporation vial. Record the exact volume of the filtered solution.

-

Evaporation: Place the evaporation vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the 9-Anthracenecarboxylic acid. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

-

Drying and Weighing: Once the solvent is completely evaporated, dry the vial containing the solid residue to a constant weight in the oven. Cool the vial in a desiccator before each weighing.

-

Calculation: The solubility (S) in g/L can be calculated using the following formula:

S (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of filtered solution (L)

UV-Vis Spectrophotometry Method

Given that 9-Anthracenecarboxylic acid possesses a strong UV absorbance, a spectrophotometric method can be a rapid and sensitive alternative to the gravimetric method. This method relies on creating a calibration curve to relate absorbance to concentration.

4.2.1. Materials and Equipment

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

All materials and equipment listed for the Gravimetric Method (for preparing the saturated solution)

4.2.2. Procedure

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of 9-Anthracenecarboxylic acid in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer to determine the λmax. For 9-ACA in ethanol, a λmax of approximately 254 nm has been reported.[2][6]

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration of 9-Anthracenecarboxylic acid in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Prepare a Saturated Solution: Follow steps 1-3 of the Gravimetric Method (Section 4.1.2).

-

Sample Analysis:

-

Carefully withdraw a small aliquot of the clear supernatant from the saturated solution.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Visualized Experimental Workflow

The following diagrams illustrate the workflows for the gravimetric and UV-Vis spectrophotometry methods for determining the solubility of 9-Anthracenecarboxylic acid.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of 9-Anthracenecarboxylic acid:

-

Solvent Polarity: As a largely nonpolar molecule with a polar carboxylic acid group, its solubility will be highest in solvents with compatible polarity.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature; however, the extent of this increase is compound and solvent-specific.

-

pH: In protic solvents, the pH can significantly affect solubility. In basic conditions, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. Conversely, in acidic conditions, the protonated form will dominate.[1]

-

Purity of 9-ACA: Impurities can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.

Conclusion

This technical guide provides an overview of the solubility of 9-Anthracenecarboxylic acid in organic solvents, based on currently available data. For precise and application-specific solubility values, it is recommended that researchers perform their own determinations using the detailed protocols provided. The choice between the gravimetric and UV-Vis spectrophotometry methods will depend on the available equipment, the required accuracy, and the throughput needed. Further research to establish a comprehensive, temperature-dependent solubility database for this compound would be a valuable contribution to the scientific community.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Anthracene-9-carboxylic acid, 98+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 9-Anthracenecarboxylic acid | 723-62-6 [chemicalbook.com]

Unraveling the Photophysical Behavior of 9-Anthracenecarboxylic Acid: A Technical Guide to its Fluorescence Spectra in Diverse Media

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate fluorescence properties of 9-Anthracenecarboxylic acid (9-ACA), a molecule of significant interest in various scientific domains, including drug development and material science. The fluorescence of 9-ACA is exquisitely sensitive to its environment, making it a valuable probe for understanding molecular interactions. This document provides a comprehensive overview of its spectral behavior in different media, detailed experimental protocols for its analysis, and a summary of key quantitative data to facilitate comparative studies.

Core Principles: The Influence of the Microenvironment on 9-ACA Fluorescence

The fluorescence emission of 9-Anthracenecarboxylic acid is not static; it is profoundly influenced by the surrounding medium. Factors such as solvent polarity, pH, and the presence of organized assemblies like micelles can dramatically alter its spectral characteristics. These changes arise from a combination of phenomena including acid-base equilibria, monomer-dimer equilibria, and the formation of hydrogen-bonded species.[1][2]

In solution, 9-ACA can exist in different chemical forms, each with a distinct spectroscopic signature.[1][2] For instance, in addition to the typical sharp, anthracene-like fluorescence, a broad emission band can emerge, which is often attributed to the formation of hydrogen-bonded dimers, particularly in micelles or at higher concentrations.[3] The equilibrium between these different species is highly sensitive to the nature of the solvent.[1]

Quantitative Spectroscopic Data of 9-Anthracenecarboxylic Acid

The following tables summarize the key spectroscopic parameters of 9-ACA in various solvent environments, providing a quantitative basis for comparison and analysis.

Table 1: Spectroscopic Properties of 9-ACA in Various Solvents

| Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (log ε) | Emission Maxima (λ_em, nm) |

| Water | 333, 345 | 4.47, 4.455 | - |

| Ethanol | - | - | 468 |

| Acetonitrile | - | - | - |

Data extracted from a study by Abdel-Mottaleb, et al. The original study provides more extensive data across a wider range of solvents.[1]

Table 2: Fluorescence Lifetime of 9-ACA

| Solvent | Wavelength (nm) | Lifetime (τ, ns) | Decay Model |

| Ethanol | 357 | 3.66 | Mono-exponential |

| Ethanol | 468 | - | Bi-exponential |

The fluorescence decay at 468 nm in ethanol was found to be bi-exponential, indicating the presence of more than one fluorescent species.[1]

Experimental Protocols for Measuring 9-ACA Fluorescence

Reproducible and accurate measurement of fluorescence spectra is paramount. The following section outlines a typical experimental protocol for characterizing the fluorescence of 9-ACA.

Materials and Sample Preparation

-

9-Anthracenecarboxylic acid: Purified by methods such as recrystallization from a suitable solvent like ethanol.[1]

-

Solvents: Spectrophotometric grade solvents should be used to avoid interference from fluorescent impurities.[4]

-

Sample Concentration: A typical starting concentration for fluorescence measurements is in the micromolar range (e.g., 2.0 × 10⁻⁶ M).[1] It is crucial to investigate a range of concentrations to assess potential aggregation or dimer formation.[1]

Instrumentation and Measurement

-

Spectrofluorometer: A standard luminescence spectrometer, such as a PerkinElmer LS55, is suitable for these measurements.[4]

-

Excitation Wavelength: The choice of excitation wavelength is critical. Excitation at different wavelengths can selectively excite different species in solution. For instance, excitation at 330 nm may reveal both monomer and dimer fluorescence, while excitation at 400 nm might predominantly show the broad fluorescence from dimers.[3] A common excitation wavelength for anthracene derivatives is 360 nm.[4]

-

Slit Widths: Excitation and emission slit widths should be optimized to balance signal intensity and spectral resolution.

-

Cuvettes: Standard 10 mm quartz cuvettes are typically used for solution-phase measurements.[4]

-

Data Acquisition: Emission spectra are recorded at room temperature. For quenching studies, the emission spectra are recorded at various concentrations of the quenching agent.[4]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in studying the fluorescence of 9-ACA.

Caption: Experimental workflow for 9-ACA fluorescence analysis.

Caption: Factors influencing 9-ACA fluorescence spectra.

Conclusion

The fluorescence of 9-Anthracenecarboxylic acid is a powerful tool for probing molecular environments. Its sensitivity to solvent polarity, pH, and aggregation state provides a rich source of information for researchers in chemistry, biology, and materials science. By understanding the fundamental principles governing its photophysical behavior and employing standardized experimental protocols, scientists can effectively harness the unique properties of 9-ACA for their research endeavors. This guide provides a foundational understanding and practical data to support such investigations.

References

Molecular structure of 9-Carboxyanthracene

An In-Depth Technical Guide to the Molecular Structure of 9-Carboxyanthracene

This guide provides a comprehensive overview of the molecular structure, properties, and applications of 9-Carboxyanthracene, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

9-Carboxyanthracene, also known as 9-anthroic acid, is a polycyclic aromatic hydrocarbon with a carboxylic acid functional group attached to the 9th position of the anthracene core.[1] This substitution significantly influences its chemical and physical properties, making it a valuable compound in various scientific fields.

General and Physicochemical Properties

The fundamental properties of 9-Carboxyanthracene are summarized in the table below, providing a quick reference for its key characteristics.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₀O₂ | [2] |

| Molecular Weight | 222.24 g/mol | [1] |

| CAS Number | 723-62-6 | [2] |

| Appearance | Yellow powder | [3] |

| Melting Point | 213-217 °C | [1] |

| pKa | 3.65 (at 25°C) | [3] |

| Solubility | Insoluble in water; soluble in ethanol, DMSO, and DMF. | [3][4] |

Crystallographic Data

While detailed crystallographic data for the monomeric form of 9-Carboxyanthracene can be accessed through the Cambridge Crystallographic Data Centre (CCDC) with deposition number 128359, comprehensive studies have been conducted on its photochemical dimer.[5] The head-to-tail dimer of 9-anthracenecarboxylic acid has been extensively studied, revealing its propensity to form solvates with various solvents.[6] This dimerization is a key aspect of its solid-state chemistry and photophysical behavior.[6]

Spectroscopic Data

The spectroscopic signature of 9-Carboxyanthracene is crucial for its identification and characterization. The following tables summarize its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) |

| -COOH | ~13.5 |

| Aromatic-H | 7.5 - 8.8 |

| ¹³C NMR | Chemical Shift (ppm) |

| C=O | ~169 |

| Aromatic-C | 125 - 132 |

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic acid) | 1670-1700 |

| C=C stretch (Aromatic) | 1400-1600 |

| C-H bend (Aromatic) | 675-900 |

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of 9-Carboxyanthracene is characterized by multiple bands, with the position of the maximum absorption wavelength (λmax) being solvent-dependent.

| Solvent | λmax (nm) |

| Ethanol | 254 |

| Various Solvents | 253 |

Experimental Protocols

Synthesis of 9-Carboxyanthracene

A common method for the synthesis of 9-Carboxyanthracene is the oxidation of 9-anthracenecarboxaldehyde.[7]

Protocol: Oxidation of 9-Anthracenecarboxaldehyde [7]

-

Reaction Setup: In a reaction flask, add 100g of 9-anthracenecarboxaldehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.

-

Addition of Reagents: While stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water. Subsequently, add a solution of 68.6g of sodium chlorite in 300g of water dropwise, maintaining the temperature between 20-30°C.

-

Reaction: After the dropwise addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

-

Work-up: Evaporate the solvent under reduced pressure. Adjust the pH of the residue to 1-5 using a suitable acid (e.g., HCl).

-

Extraction and Isolation: Extract the product with an organic solvent. Evaporate the organic phase to obtain 9-Carboxyanthracene.

A simplified workflow for the synthesis of 9-Carboxyanthracene.

Patch-Clamp Electrophysiology for Chloride Channel Inhibition

To study the inhibitory effect of 9-Carboxyanthracene on chloride channels, the patch-clamp technique is employed.

Protocol: Whole-Cell Patch-Clamp Recording [8][9][10][11][12]

-

Cell Preparation: Plate cells expressing the chloride channel of interest (e.g., HEK293 cells transfected with TMEM16A) onto coverslips a few days prior to recording.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

-

Recording Setup: Place the coverslip with cells in a recording chamber on an inverted microscope stage and perfuse with an external solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Data Acquisition: Record baseline chloride currents using a patch-clamp amplifier and appropriate software.

-

Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of 9-Carboxyanthracene.

-

Analysis: Record the changes in chloride current in the presence of the inhibitor to determine its effect on channel activity.

A general workflow for patch-clamp experiments.

Applications in Drug Development and Research

Chloride Channel Inhibition

9-Carboxyanthracene is a well-established inhibitor of various chloride channels, including the Ca²⁺-activated chloride channels (CaCCs) of the TMEM16/Anoctamin family, such as TMEM16A and TMEM16B.[13] These channels are involved in a multitude of physiological processes, and their dysfunction is implicated in diseases like cystic fibrosis, hypertension, and asthma. 9-Carboxyanthracene serves as a crucial pharmacological tool to probe the function of these channels.

The inhibitory mechanism involves a direct block of the channel pore, which can be voltage-dependent.[4] This blockade prevents the efflux of chloride ions, thereby modulating the cell membrane potential and downstream cellular processes.

Mechanism of TMEM16A inhibition by 9-Carboxyanthracene.

Synthetic Building Block

The reactive carboxylic acid group and the fluorescent anthracene core make 9-Carboxyanthracene a versatile building block in organic synthesis. It is used as a starting material for the synthesis of various derivatives with applications in materials science and medicinal chemistry. For instance, it can be used to synthesize 9-cyanoanthracene and purine derivatives.[1] Its deuterated form, 9-Anthracene-d9-carboxylic acid, is utilized as an internal standard in quantitative analysis by NMR and mass spectrometry.[13]

References

- 1. 9-Anthracenecarboxylic acid 99 723-62-6 [sigmaaldrich.com]

- 2. 9-Anthracenecarboxylic acid [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 9-Anthracenecarboxylic acid | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 10. Patch Clamp Protocol [labome.com]

- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Acid-Base Equilibrium of 9-Anthracenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base equilibrium of 9-Anthracenecarboxylic acid, a key parameter influencing its physicochemical properties and biological activity. The document details its dissociation constant (pKa), solubility characteristics, and the experimental methodologies used for their determination.

Core Concepts: Acid-Base Equilibrium

9-Anthracenecarboxylic acid (9-ACA) is a weak aromatic carboxylic acid. Its acid-base equilibrium in an aqueous solution is characterized by the reversible dissociation of the carboxylic acid proton, as depicted in the following reaction:

An In-depth Technical Guide to the Monomer-Dimer Equilibrium of 9-Anthracenecarboxylic Acid in Solution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Anthracenecarboxylic acid (9-ACA), a fluorescent molecule, exhibits a dynamic monomer-dimer equilibrium in solution, a phenomenon of significant interest in various scientific fields, including drug delivery and materials science. This equilibrium is highly sensitive to the surrounding environment, particularly the nature of the solvent and the concentration of 9-ACA. Understanding and quantifying this equilibrium is crucial for controlling the photophysical properties of 9-ACA and for designing novel applications. This technical guide provides a comprehensive overview of the monomer-dimer equilibrium of 9-ACA, detailing the underlying principles, experimental methodologies for its characterization, and quantitative data on the equilibrium constants in different solvent systems.

The Monomer-Dimer Equilibrium

In solution, 9-Anthracenecarboxylic acid molecules can exist as individual monomers or associate to form non-covalent dimers. This reversible process is primarily driven by hydrogen bonding between the carboxylic acid moieties of two 9-ACA molecules, and is also influenced by π-π stacking interactions between the anthracene rings. The equilibrium can be represented as:

2 M ⇌ D

where 'M' represents the monomer and 'D' represents the dimer. The position of this equilibrium is dictated by the equilibrium constant (Keq), also referred to as the dimerization constant (Kd). A higher Keq value indicates a greater propensity for dimer formation.

The monomer and dimer species of 9-ACA possess distinct photophysical properties. The monomer typically exhibits a structured absorption and fluorescence spectrum characteristic of the anthracene chromophore. In contrast, the dimer often displays a broader, less structured, and red-shifted absorption and emission profile, or can be non-fluorescent. These spectral differences form the basis for the experimental techniques used to study the equilibrium.

Quantitative Data on the Monomer-Dimer Equilibrium

The extent of dimerization of 9-ACA is highly dependent on the solvent environment. The following table summarizes the available quantitative data for the dimerization equilibrium constant in different solvents.

| Solvent | Method | Dimerization Constant (Kd) [L/mol] | Temperature (K) | Reference |

| Ethanol | UV-Vis Spectroscopy | 6.6 x 104 | 298 | [1] |

Further research is required to populate this table with data from a wider range of solvents and to include thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of dimerization.

Experimental Protocols for Characterization

The monomer-dimer equilibrium of 9-ACA can be investigated using several spectroscopic techniques. Detailed methodologies for the most common approaches are provided below.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful technique to monitor the dimerization of 9-ACA by observing changes in its absorption spectrum as a function of concentration. The monomer of 9-ACA exhibits a characteristic absorption spectrum with well-defined vibronic bands in the UV region. Upon dimerization, the intensity of these monomer bands decreases.

Experimental Workflow:

Figure 1: Workflow for determining the dimerization constant using UV-Vis spectroscopy.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 9-ACA in the desired solvent. Ensure complete dissolution.

-

Serial Dilutions: Prepare a series of solutions with varying concentrations of 9-ACA by diluting the stock solution. The concentration range should be chosen to cover the transition from predominantly monomeric to significantly dimeric species.

-

Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution, including a blank (pure solvent). Use a spectrophotometer with a thermostatted cell holder to maintain a constant temperature.

-

Data Analysis:

-

Identify a wavelength where the monomer absorbs strongly, and the dimer's absorption is minimal.

-

Plot the absorbance at this wavelength against the total concentration of 9-ACA.

-

The data can be fitted to a model that relates the absorbance to the concentrations of the monomer and dimer and the dimerization constant (Kd). A common method involves using non-linear regression analysis.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for studying the monomer-dimer equilibrium. The monomer of 9-ACA is typically fluorescent, while the dimer may have a different fluorescence quantum yield, a shifted emission spectrum, or be non-fluorescent.

Experimental Workflow:

Figure 2: Workflow for the analysis of monomer-dimer equilibrium via fluorescence spectroscopy.

Detailed Methodology:

-

Sample Preparation: Prepare a series of 9-ACA solutions of different concentrations in the solvent of interest.

-

Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to a value where the monomer absorbs strongly.

-

Emission Spectra Acquisition: Record the fluorescence emission spectrum for each concentration.

-

Data Analysis:

-

Monitor the fluorescence intensity at the emission maximum of the monomer as a function of concentration. A deviation from linearity in a plot of intensity versus concentration can indicate dimer formation.

-

Analyze changes in the shape of the emission spectrum. The appearance of a new, red-shifted band can be attributed to the dimer.

-

The dimerization constant can be determined by analyzing the concentration-dependent changes in fluorescence intensity or spectral shape using appropriate binding models.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide valuable insights into the dimerization process by probing the local chemical environment of the 9-ACA nuclei. Changes in chemical shifts, line broadening, and diffusion coefficients upon dimerization can be observed.

Logical Relationship for NMR Analysis:

Figure 3: Logical relationship in NMR analysis of a fast-exchanging monomer-dimer system.

Detailed Methodology:

-

Sample Preparation: Prepare a series of 9-ACA solutions in a suitable deuterated solvent at various concentrations.

-

¹H NMR Spectra: Acquire ¹H NMR spectra for each concentration.

-

Chemical Shift Analysis: Monitor the chemical shifts of the aromatic and carboxylic acid protons. Dimerization through hydrogen bonding is expected to cause a downfield shift of the carboxylic acid proton signal.

-

Line Shape Analysis: Analyze the line widths of the signals. In an intermediate exchange regime, line broadening may be observed.

-

-

Diffusion-Ordered Spectroscopy (DOSY):

-

Perform DOSY experiments, which separate NMR signals based on the diffusion coefficient of the molecules.

-

The larger dimer will diffuse more slowly than the monomer, resulting in a smaller diffusion coefficient. This allows for the direct observation of both species and the determination of their relative concentrations.

-

Conclusion

The monomer-dimer equilibrium of 9-Anthracenecarboxylic acid is a fundamental process that governs its behavior in solution and its utility in various applications. The spectroscopic techniques outlined in this guide—UV-Vis absorption, fluorescence, and NMR spectroscopy—provide robust methods for characterizing and quantifying this equilibrium. A thorough understanding of the experimental protocols and data analysis is essential for researchers and scientists working with 9-ACA and similar self-associating molecules. Further research is warranted to expand the quantitative database of dimerization constants and thermodynamic parameters across a broader range of solvents to enable more precise control over the properties of 9-ACA in solution.

References

9-Anthracenecarboxylic Acid: A Technical Guide to its Mechanism as a Chloride Transport Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 9-Anthracenecarboxylic acid (9-AC) as a non-selective inhibitor of chloride (Cl⁻) transport. 9-AC is a widely utilized pharmacological tool to investigate the physiological roles of various chloride channels and to probe their dysfunction in disease states. This document details its molecular mechanism, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the affected signaling pathways.

Core Mechanism of Action

9-Anthracenecarboxylic acid primarily functions as a direct, physical blocker of the pore of several types of chloride channels.[1] This blockade is generally reversible and dose-dependent, leading to a reduction in chloride ion flux across the cell membrane.[1] The inhibitory action of 9-AC is not uniform across all chloride channels and often exhibits voltage-dependency, with its efficacy varying with the membrane potential.[2]

The primary targets of 9-AC include, but are not limited to:

-

Calcium-Activated Chloride Channels (CaCCs), including TMEM16A (ANO1): 9-AC is frequently used to identify and block currents from these channels, which are crucial for processes like epithelial secretion and smooth muscle contraction.[2]

-

ClC Family of Chloride Channels (e.g., ClC-1, ClC-2): 9-AC inhibits muscle-type ClC channels like ClC-1 from the intracellular side, contributing to research in myotonia.[3] Its effects on other ClC isoforms are also reported.

-

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): This cAMP-activated chloride channel, vital for epithelial fluid transport, is also susceptible to blockade by 9-AC.[1]

The binding site of 9-AC has been most extensively studied in ClC-1, where it is proposed to interact with specific residues within the channel pore, accessible from the cytoplasm.[4][5] Studies suggest that 9-AC can access its binding site from both the intracellular and extracellular sides of the plasma membrane in some channels.[6] The kinetics of 9-AC binding and unbinding can be slow, with inhibitory effects sometimes taking minutes to fully develop.[3] Evidence also suggests that 9-AC may exhibit state-dependent binding, showing a higher affinity for the closed state of certain channels.[3]

Quantitative Inhibition Data

The inhibitory potency of 9-Anthracenecarboxylic acid varies depending on the specific chloride channel subtype and the experimental conditions, such as membrane voltage. The following table summarizes the available quantitative data on the inhibition of various chloride channels by 9-AC.

| Channel Family | Specific Channel | Cell Type | Method | IC50 / Ki | Voltage Dependence | Reference(s) |

| CaCC | TMEM16A (ANO1) | HEK293 | Whole-cell patch clamp | 58 µM | Less efficacious at negative membrane potentials | [6] |

| CaCC | Rabbit portal vein smooth muscle cells | Whole-cell patch clamp | 90 µM (+50 mV), 300 µM (-50 mV) | Yes | [7] | |